![molecular formula C9H4F3NO2S B14190892 5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one CAS No. 851224-79-8](/img/structure/B14190892.png)
5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one is a heterocyclic compound that contains a thiazole ring. It is known for its unique chemical structure and properties, making it a valuable compound in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one typically involves a 1,3-dipolar cycloaddition reaction. This reaction is carried out by heating chlorocarbonylsulfenyl chloride and an appropriate amide in a solvent such as toluene or chloroform . The reaction conditions may vary depending on the specific requirements, including the use of an inert atmosphere and the drop-wise addition of chlorocarbonylsulfenyl chloride . Industrial production methods often follow similar synthetic routes but are optimized for larger-scale production.
Chemical Reactions Analysis
5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one undergoes various chemical reactions, including:
Decarboxylation: This reaction leads to the formation of isothiazole derivatives.
Substitution Reactions: The compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common reagents used in these reactions include chlorocarbonylsulfenyl chloride and various amides. The major products formed from these reactions are isothiazole derivatives and other heterocyclic compounds .
Scientific Research Applications
5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of various heterocyclic compounds.
Medicine: Its unique structure and properties make it a valuable compound in drug discovery and development.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one involves its interaction with molecular targets such as proteasomes. The compound inhibits the activity of proteasomes, leading to the accumulation of proteins within cells and ultimately causing cell death . This mechanism is particularly effective against non-replicating bacteria, making it a promising candidate for antimicrobial therapies .
Comparison with Similar Compounds
5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one is unique due to its trifluoromethylphenyl substituent, which enhances its chemical stability and biological activity. Similar compounds include:
5-Phenyl-1,3,4-oxathiazol-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(4-Nitrophenyl)-1,3,4-oxathiazol-2-one: Contains a nitro group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
These similar compounds highlight the importance of the trifluoromethyl group in enhancing the properties of this compound.
Properties
CAS No. |
851224-79-8 |
|---|---|
Molecular Formula |
C9H4F3NO2S |
Molecular Weight |
247.20 g/mol |
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1,3,4-oxathiazol-2-one |
InChI |
InChI=1S/C9H4F3NO2S/c10-9(11,12)6-3-1-5(2-4-6)7-13-16-8(14)15-7/h1-4H |
InChI Key |
GZAHQYHNEAZGTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=O)O2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


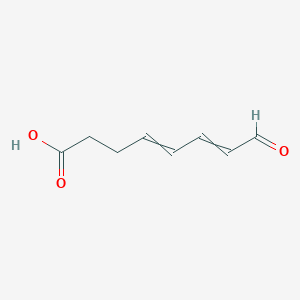
![2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol](/img/structure/B14190819.png)
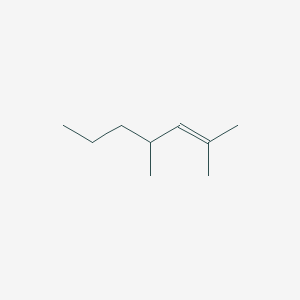
![N-Methyl-N'-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea](/img/structure/B14190848.png)
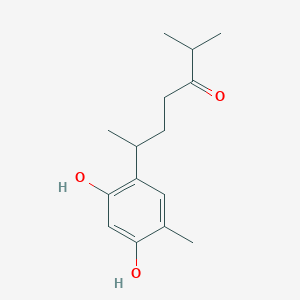
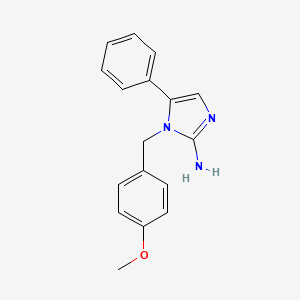
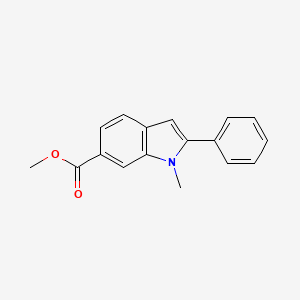
![4-[(3-Phenylpropyl)sulfamoyl]benzoic acid](/img/structure/B14190862.png)
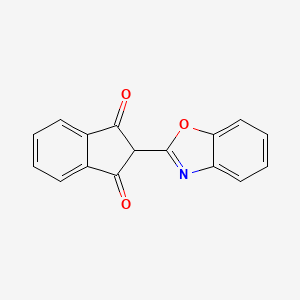
![(2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B14190879.png)
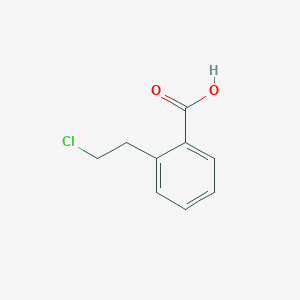
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2,6-triphenyl-](/img/structure/B14190886.png)
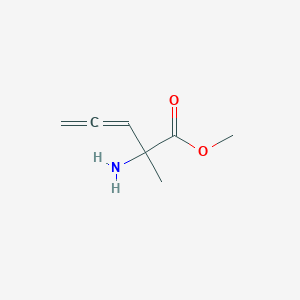
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14190894.png)
